3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine

Oligonucleotide synthesis Enzymatic regioselective acylation Protected nucleoside building blocks

This doubly protected 2'-deoxycytidine derivative is the definitive 3'-O-levulinoyl regioisomer required for solution-phase oligonucleotide synthesis. The levulinoyl ester at the 3'-hydroxyl enables orthogonal deprotection with hydrazine under neutral conditions, leaving the N-benzoyl group intact, a selectivity unattainable with acetyl protection. Critically, the free 5'-OH permits phosphoramidite coupling or phosphorylation, making it indispensable for 3'→5' chain extension. Choose this regioisomer for branched oligonucleotide architectures and prodrug strategies demanding intracellular esterase lability.

Molecular Formula C21H23N3O7
Molecular Weight 429.4 g/mol
Cat. No. B13403909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine
Molecular FormulaC21H23N3O7
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C21H23N3O7/c1-13(26)7-8-19(27)31-15-11-18(30-16(15)12-25)24-10-9-17(23-21(24)29)22-20(28)14-5-3-2-4-6-14/h2-6,9-10,15-16,18,25H,7-8,11-12H2,1H3,(H,22,23,28,29)/t15-,16+,18+/m0/s1
InChIKeyIPNXDJIALHBJKB-LZLYRXPVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine: Protected Nucleoside Building Block for Solution-Phase Oligonucleotide Synthesis


3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine (CAS 91592-66-4, C₂₁H₂₃N₃O₇, MW 429.42) is a doubly protected 2'-deoxycytidine derivative bearing a levulinoyl ester at the 3'-hydroxyl and a benzoyl amide at the exocyclic N4-amino group . It belongs to the class of levulinyl-protected nucleosides developed as key building blocks for the solution-phase synthesis of therapeutic oligonucleotides [1][2]. The compound is a white crystalline solid (mp 189–191 °C, [α]ᴅ²⁰ = +20.5, c 1.0, MeOH) and is commercially available from multiple suppliers as a research chemical intended for laboratory use .

Why 3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine Cannot Be Replaced by Its 5'-O Regioisomer or Acetyl-Protected Analogs


The 3'-O-levulinoyl-N-benzoyl-2'-deoxycytidine occupies a unique position among protected deoxycytidine building blocks because its regiochemistry dictates which synthetic strategies are available and which downstream transformations are possible. The 3'-O-levulinoyl regioisomer is specifically required when the 5'-hydroxyl must remain free for phosphoramidite coupling or phosphorylation, while the 3'-position is temporarily blocked . Attempting to substitute the 5'-O-levulinoyl regioisomer (N-benzoyl-5'-O-levulinoyl-2'-deoxycytidine) would invert the protection pattern and render the molecule incompatible with standard 3'→5' oligonucleotide chain extension protocols [1]. Furthermore, replacing the levulinoyl group with a simpler acetyl protecting group (e.g., 3'-O-acetyl-N4-benzoyl-2'-deoxycytidine) sacrifices the orthogonal deprotection selectivity that the levulinoyl moiety provides—levulinyl esters are cleaved with hydrazine under neutral conditions without affecting the N-benzoyl group, whereas acetate removal typically requires basic conditions that may also cleave the base protection [2][3].

Quantitative Differentiation Evidence: 3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine vs. Closest Analogs


Regioselective Enzymatic Synthesis: PSL-C Delivers 3'-O-Levulinoyl Selectivity Unattainable with CAL-B for N-Benzoyl-Protected Cytidine

The 3'-O-levulinoyl-N-benzoyl-2'-deoxycytidine (1b) is synthesized via immobilized Pseudomonas cepacia lipase (PSL-C)-catalyzed acylation of N-benzoyl-2'-deoxycytidine with acetonoxime levulinate, achieving complete regioselectivity for the 3'-hydroxyl . In contrast, Candida antarctica lipase B (CAL-B) could not produce the 3'-O-levulinoyl product from N-benzoyl-protected cytidine substrates—CAL-B hydrolysis of N-benzoyl-3',5'-di-O-levulinyl-2'-deoxycytidine (2c) resulted in complete deprotection to N-benzoyl-2'-deoxycytidine rather than regioselective 5'-levulinate cleavage, attributed to steric interference of the benzoyl group within the CAL-B active site [1]. CAL-A exhibited the opposite selectivity, hydrolyzing the 3'-levulinate to afford the 5'-O-levulinyl regioisomer (4c) in 89% yield [1]. Thus, PSL-C is uniquely capable among commercial lipases of delivering the 3'-O-levulinoyl regioisomer for N-benzoyl-protected cytidine .

Oligonucleotide synthesis Enzymatic regioselective acylation Protected nucleoside building blocks

Orthogonal Deprotection: Levulinoyl Group Permits Selective Hydrazine Cleavage While Benzoyl Base Protection Remains Intact

The levulinoyl ester at the 3'-position of the target compound is selectively removable under neutral conditions using 0.5 M hydrazine hydrate in 1:1 pyridine/acetic acid, without affecting the N4-benzoyl base protection or cleaving an oligonucleotide from a solid support [1]. This orthogonality is not available with the acetyl analog 3'-O-acetyl-N4-benzoyl-2'-deoxycytidine, where acetate removal typically requires basic hydrolysis (e.g., NH₄OH or NaOMe) that may also partially deprotect the N-benzoyl group [2]. The orthogonality enables sequential deprotection strategies: the levulinoyl group can be removed first (hydrazine), exposing the 3'-OH for further chemistry, while the benzoyl group is removed later with concentrated aqueous ammonia [3].

Orthogonal protecting group strategy Oligonucleotide deprotection Solution-phase synthesis

Acyl Migration Resistance: Levulinoyl Esters Are Significantly Less Prone to Migration than Acetyl or Other Common Esters

During chromic acid oxidation of partially acylated sugar derivatives to uronic acids, the O-levulinoyl group was demonstrated to be far less prone to acyl migration than more commonly employed ester substituents such as acetyl groups [1]. Specifically, in chromate oxidation reactions with Jones reagent (chromic-sulfuric acids), acetyl esters at O-5 of furanose derivatives undergo significant migration to the primary alcohol, whereas levulinoyl esters at the same position remain essentially immobile [1]. This property is critical for the 3'-O-levulinoyl-N-benzoyl-2'-deoxycytidine when it is employed in synthetic sequences involving oxidative or acidic conditions, where the 3'-O-levulinoyl group must remain anchored to prevent undesired side reactions [1].

Protecting group stability Acyl migration Nucleoside chemistry

Synthetic Strategy Differentiation: 3'-O vs. 5'-O Levulinoyl Regioisomers Dictate Distinct Phosphorylation Pathways

The regioisomeric distinction between 3'-O-levulinoyl-N-benzoyl-2'-deoxycytidine and its 5'-O counterpart is not merely structural but determines the accessible synthetic pathways. Kore et al. (2015) employed N4-benzoyl-5'-O-levulinoyl-2'-deoxycytidine—where the 5'-OH is blocked and the 3'-OH is free—for one-pot phosphorylation to produce 2'-deoxycytidine-3'-O-tetraphosphate (2'-d-3'-C4P) in 68% overall yield via concurrent deprotection of N-benzoyl and 5'-O-levulinoyl groups with concentrated aqueous ammonia [1]. If the 3'-O-levulinoyl regioisomer (the target compound) were used instead, phosphorylation would necessarily occur at the 5'-position, yielding a 5'-phosphate rather than a 3'-phosphate product—a fundamentally different synthetic outcome . This regioisomer-dependent pathway divergence means that the two compounds are not interchangeable in any synthetic protocol targeting a specific phosphorylation pattern [1].

Nucleoside phosphorylation Regioisomer comparison Solution-phase oligonucleotide synthesis

Enzymatic Cleavability: Levulinyl Esters Are Substrates for Cellular Esterases, a Property Not Shared by Alkyl Ester Prodrug Protections

In a comparative study of cycloSal-pronucleotide prodrugs, both acetyl and levulinyl ester protecting groups were cleaved readily in CEM cell extracts, whereas alkyl esters were found to be stable under the same conditions [1]. This demonstrates that the levulinoyl group can serve a dual purpose: as a robust protecting group during chemical synthesis (resistant to acyl migration and orthogonal to benzoyl deprotection) and as a bioreversible prodrug moiety cleavable by intracellular esterases [1]. The closely related 3'-O-acetyl-N4-benzoyl-2'-deoxycytidine would also be cleaved by esterases but lacks the orthogonal deprotection and acyl migration resistance advantages of the levulinoyl group [2].

Prodrug activation Esterase cleavage Nucleoside delivery

Scalable Enzymatic Production: PSL-C Reusability Demonstrated at Multi-Gram Scale for Levulinyl Nucleosides

The industrial viability of the PSL-C-catalyzed 3'-O-levulinylation approach was demonstrated through the synthesis of 3'-O-levulinyl thymidine on a 25 g scale . Furthermore, PSL-C was shown to be reusable without loss of activity or product yield, making the process economically favorable for large-scale production . For N-benzoyl-2'-deoxyadenosine, CAL-B-catalyzed 5'-O-levulinylation was achieved at 5 g scale with >90% conversion (HPLC) after 24 h using recycled enzyme . In contrast, the 3'-O-levulinoyl-N-benzoyl-2'-deoxycytidine cannot be produced via the CAL-B hydrolysis route due to the steric incompatibility of the N-benzoyl group with the CAL-B active site [1], making the PSL-C acylation route not merely preferred but essential for this specific compound .

Biocatalytic scale-up Enzyme reuse Industrial oligonucleotide synthesis

Optimal Application Scenarios for 3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine Based on Quantitative Evidence


Solution-Phase Oligonucleotide Synthesis Requiring 3'-OH Protection with 5'-OH Free for Chain Extension

In solution-phase oligonucleotide synthesis protocols, the target compound serves as a monomer building block where the 3'-levulinoyl group protects the 3'-OH during 5'-phosphoramidite coupling . The levulinoyl group is subsequently removed with 0.5 M hydrazine hydrate in pyridine/acetic acid under neutral conditions, exposing the 3'-OH for the next coupling cycle without affecting the N-benzoyl base protection [1]. This orthogonal protection strategy is essential for iterative solution-phase chain assembly and is not achievable with the 5'-O-levulinoyl regioisomer [2].

Synthesis of 5'-Phosphorylated Deoxycytidine Derivatives via Regioselective Phosphorylation at the Free 5'-Hydroxyl

When the synthetic objective is to install a phosphate, tetraphosphate, or other phosphorus moiety specifically at the 5'-position of deoxycytidine, the 3'-O-levulinoyl regioisomer is required—the 5'-OH is free for phosphorylation while the 3'-position remains protected . This contrasts with the 5'-O-levulinoyl regioisomer, which was used by Kore et al. to access 3'-phosphorylated products (2'-d-3'-C4P in 68% yield) [2]. Selection between the two regioisomers is dictated entirely by whether 3'- or 5'-phosphorylation is the synthetic target [2].

Prodrug Design Leveraging Intracellular Esterase-Mediated Levulinoyl Cleavage

For nucleoside prodrug applications, the 3'-O-levulinoyl group serves as a bioreversible protection that is stable during chemical synthesis (resistant to acyl migration [3]) yet is cleaved by intracellular esterases in CEM cell extracts [4]. This dual functionality—synthetic robustness combined with intracellular lability—makes the levulinoyl-protected cytidine scaffold attractive for designing nucleoside analogs that require transient 3'-OH masking for improved membrane permeability or metabolic stability, with activation occurring upon cellular uptake [4].

Branched Oligonucleotide Synthesis Using Orthogonal Levulinoyl Protection

In the synthesis of branched oligonucleotides containing interstrand crosslinks or branching points, the orthogonal levulinyl protecting group strategy enables selective deprotection at a specific nucleoside residue without affecting other protecting groups . The phosphoramidite of dCyd341 bearing an orthogonal levulinyl protecting group was incorporated into a DNA strand; the levulinic group was then selectively removed, and synthesis continued from the freed hydroxyl group at the branching point using standard phosphoramidite chemistry . The target compound provides the monomeric precursor for installing such orthogonal protection at deoxycytidine residues within branched architectures .

Quote Request

Request a Quote for 3'-O-Levulinoyl-N-benzoyl-2'-deoxycytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.